(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid group and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as dimethylcyclopentadiene and maleic anhydride.
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between dimethylcyclopentadiene and maleic anhydride to form a bicyclic intermediate.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups.
Hydrolysis: The final step involves hydrolysis of the anhydride group to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s ketone and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester of malonic acid, used in similar synthetic applications.
2-Phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and as a building block in organic synthesis.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its bicyclic structure and the presence of both ketone and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
82480-28-2 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1S)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-9(2)5-3-4-10(9,8(13)14)7(12)6(5)11/h5H,3-4H2,1-2H3,(H,13,14)/t5?,10-/m0/s1 |
InChI Key |
IUDWGHRBQRGLDJ-MDNDIQLQSA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2=O)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)O)C |
Origin of Product |
United States |
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